3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
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Description
Scientific Research Applications
Sulfonamide Synthesis for Adenosine Receptor Antagonists
Sulfonamide structures, including those similar to 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide, have been utilized in synthesizing potent adenosine A2B receptor antagonists. A novel method was developed for sulfonamide formation due to the low yields from standard reactions, demonstrating that these compounds are significantly more potent at A2B receptors compared to their parent sulfonates. The most active compound in this series exhibited high selectivity against other human adenosine receptor subtypes (Luo et al., 2006).
Anticancer and Antioxidant Effects
Benzene sulfonamide derivatives have been explored for their potential as anticancer agents, specifically against MCF-7 breast carcinoma cell lines. Molecular docking studies were used to analyze the nonbonding interactions between the ligands (studied compounds) and receptor (4PYP) against human breast cancer cells, revealing promising anticancer activities (H. Mohamed et al., 2022).
Tautomeric Behavior in Medicinal Chemistry
The tautomeric behavior of sulfonamide derivatives, including structures similar to this compound, has been investigated, emphasizing their significance in bioorganics and medicinal chemistry. Molecular conformations or tautomeric forms are directly related to pharmaceutical and biological activities, indicating the critical role of these compounds in drug design and therapeutic applications (Aliye Gediz Erturk et al., 2016).
Properties
IUPAC Name |
3-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-15(2)8-4-7-14-18(16,17)12-6-3-5-11(9-12)10-13/h3,5-6,9,14H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTPNDQQJZFBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.